molecular formula C10H9NO4 B1622946 Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)- CAS No. 89228-66-0

Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-

Cat. No. B1622946
CAS RN: 89228-66-0
M. Wt: 207.18 g/mol
InChI Key: NOQXZRFEQHNLDE-UHFFFAOYSA-N
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Description

“Benzene, 1-methoxy-4-nitro-” is a chemical compound with the formula C7H7NO3 . It is also known by other names such as Anisole, p-nitro-, p-Methoxynitrobenzene, p-Nitroanisole, 1-Methoxy-4-nitrobenzene, 4-Methoxynitrobenzene, 4-Nitroanisole, p-Nitroanisol, 4-Methoxy-1-nitrobenzene, Methyl p-nitrophenyl ether, p-Nitromethoxybenzene, 4-Nitrophenyl methyl ether, Phenol, 4-nitro-, methylated, 4-Nitro-1-methoxybenzene, Methyl 4-nitrophenyl ether, NSC 5507, Nitroanisole .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methoxy-4-nitro-” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 153.1354 .


Physical And Chemical Properties Analysis

The boiling point of “Benzene, 1-methoxy-4-nitro-” is 547.2 K . The fusion point is 327.1 K .

Scientific Research Applications

Palladium(0)-Catalyzed Synthesis

The palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins involves the reaction of 1,4-bis(methoxycarbonyloxy)but-2-ene or 3,4-bis(methoxycarbonyloxy)but-1-ene with various substituted benzene-1,2-diols. This method yields substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins via a tandem allylic substitution reaction, highlighting the potential for creating diverse compounds from benzene derivatives (Massacret et al., 1999).

Synthesis of Functionalized 4H-1,2-Benzoxazine Derivatives

A new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, fundamental structures of the oxazine group, has been developed. This method is applicable for synthesizing rings functionalized with various electron-withdrawing substituents on the benzene ring, demonstrating the versatility of benzene derivatives in synthesizing complex heterocyclic compounds (Nakamura et al., 2003).

Catalytic Cyclocondensation for Pillar[5]arenes

The catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene leads to the formation of pillar[5]arenes, which can encapsulate guest molecules like CH3CN. This showcases the application of benzene derivatives in creating complex molecular structures with potential for hosting and interacting with other molecules (Kou et al., 2010).

σ(C-Se)-π Hyperconjugation Effects

The study of 1-methoxy-4-[(phenylselanyl)methyl]benzene and its nitro variant has revealed insights into σ(C-Se)-π hyperconjugation effects, which are essential for understanding the electronic properties of benzene derivatives and their potential applications in electronic materials (White & Blanc, 2014).

Molecular Electronic Device Applications

A benzene derivative containing a nitroamine redox center has been used in a molecular electronic device, demonstrating significant on-off peak-to-valley ratios and negative differential resistance. This highlights the potential of benzene derivatives in the development of advanced electronic components (Chen et al., 1999).

properties

IUPAC Name

1-methoxy-4-nitro-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXZRFEQHNLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392560
Record name Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-

CAS RN

89228-66-0
Record name Benzene, 1-methoxy-4-nitro-2-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-methoxy-5-nitrophenol (6.0 g, 35 mmol) and K2CO3 (6.5 g, 43 mmol) were stirred in acetone (200 mL) for 30 min and then propargyl chloride (6 mL, excess) was added to the suspension and heated at 65° C. overnight. After cooled to room temperature, water was added and the reaction mixture was extracted with EtOAc (100 mL×3). The combined organic layers were washed with water and brine and dried over Na2SO4. Recrystallization of the crude product in MeOH/EtOAc gave the title product as a white solid (6.4 g, 88%).
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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